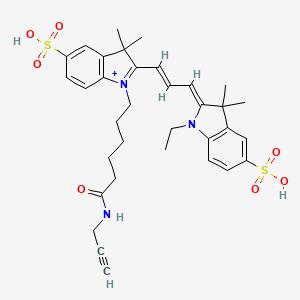![molecular formula C10H16N2O4 B12358344 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxythymidine is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It is structurally similar to thymidine but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This modification makes it a potent inhibitor of viral DNA synthesis, particularly in the context of human immunodeficiency virus (HIV) treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3’-Dideoxythymidine can be synthesized from thymidine through a series of chemical reactions. One common method involves the selective removal of hydroxyl groups at the 2’ and 3’ positions. This can be achieved using reagents such as hydrogen and palladium-on-charcoal in ethanol .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxythymidine typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization from acetone/methanol mixtures .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dideoxythymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the nucleoside to produce different analogs.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium-on-charcoal is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce halogen atoms at specific positions .
Scientific Research Applications
2’,3’-Dideoxythymidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: It is a key component in antiretroviral therapy for HIV/AIDS treatment.
Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
Mechanism of Action
2’,3’-Dideoxythymidine exerts its effects by inhibiting viral DNA synthesis. It is incorporated into the growing DNA chain by viral reverse transcriptase, leading to chain termination. This prevents the virus from replicating and spreading . The molecular targets include the reverse transcriptase enzyme and the viral DNA itself .
Comparison with Similar Compounds
Zidovudine (3’-azido-2’,3’-dideoxythymidine): Another nucleoside analog used in HIV treatment.
Didanosine (2’,3’-dideoxyinosine): Used in combination with other antiretroviral drugs.
Zalcitabine (2’,3’-dideoxycytidine): Another nucleoside analog with similar antiviral properties
Uniqueness: 2’,3’-Dideoxythymidine is unique in its specific inhibition of viral DNA synthesis without significantly affecting host cell DNA. This selectivity makes it a valuable tool in antiviral therapy and research .
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h6-8,13H,2-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1 |
InChI Key |
MVOHONKFLYPSFC-ZHFSPANRSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/structure/B12358268.png)
![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)
![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
![(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B12358296.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)

![Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-](/img/structure/B12358312.png)


![(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid](/img/structure/B12358348.png)

![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)
